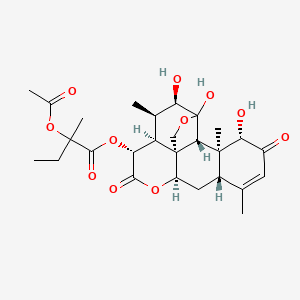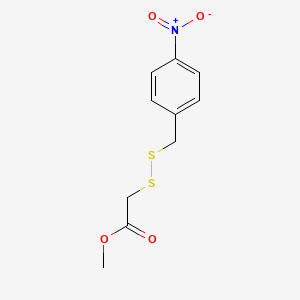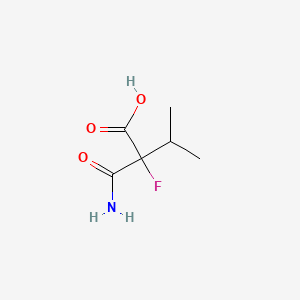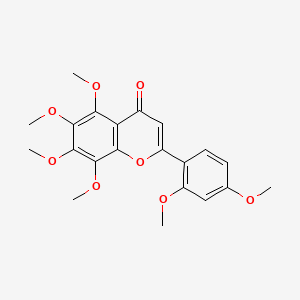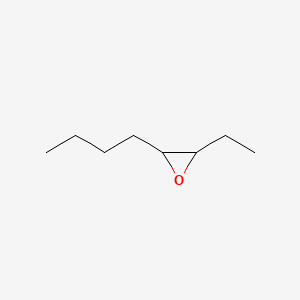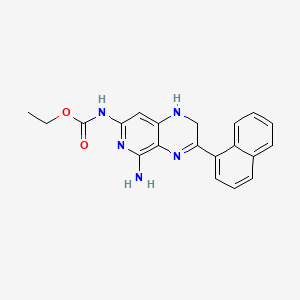
Carbamic acid, (5-amino-1,2-dihydro-3-(1-naphthalenyl)pyrido(3,4-b)pyrazin-7-yl)-, ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbamic acid, (5-amino-1,2-dihydro-3-(1-naphthalenyl)pyrido(3,4-b)pyrazin-7-yl)-, ethyl ester is a complex organic compound with a unique structure that includes a naphthalene ring, a pyrido[3,4-b]pyrazine moiety, and an ethyl ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, (5-amino-1,2-dihydro-3-(1-naphthalenyl)pyrido(3,4-b)pyrazin-7-yl)-, ethyl ester typically involves multi-step organic reactions. The process begins with the preparation of the pyrido[3,4-b]pyrazine core, followed by the introduction of the naphthalene ring and the amino group. The final step involves the esterification of the carbamic acid with ethanol under acidic or basic conditions to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions such as temperature, pressure, and catalysts can enhance the yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Carbamic acid, (5-amino-1,2-dihydro-3-(1-naphthalenyl)pyrido(3,4-b)pyrazin-7-yl)-, ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino group and the ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines and alcohols can react with the amino and ester groups under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Carbamic acid, (5-amino-1,2-dihydro-3-(1-naphthalenyl)pyrido(3,4-b)pyrazin-7-yl)-, ethyl ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of carbamic acid, (5-amino-1,2-dihydro-3-(1-naphthalenyl)pyrido(3,4-b)pyrazin-7-yl)-, ethyl ester involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The pathways involved may include signal transduction and metabolic pathways.
Comparación Con Compuestos Similares
Similar Compounds
- Carbamic acid, (5-amino-1,2-dihydro-3-(1-naphthalenyl)pyrido(3,4-b)pyrazin-7-yl)-, methyl ester
- Carbamic acid, (5-amino-1,2-dihydro-3-(1-naphthalenyl)pyrido(3,4-b)pyrazin-7-yl)-, propyl ester
Uniqueness
The uniqueness of carbamic acid, (5-amino-1,2-dihydro-3-(1-naphthalenyl)pyrido(3,4-b)pyrazin-7-yl)-, ethyl ester lies in its specific structural features, such as the ethyl ester group, which can influence its reactivity and interactions with biological targets. This makes it distinct from other similar compounds with different ester groups.
Propiedades
Número CAS |
87607-21-4 |
|---|---|
Fórmula molecular |
C20H19N5O2 |
Peso molecular |
361.4 g/mol |
Nombre IUPAC |
ethyl N-(5-amino-3-naphthalen-1-yl-1,2-dihydropyrido[3,4-b]pyrazin-7-yl)carbamate |
InChI |
InChI=1S/C20H19N5O2/c1-2-27-20(26)25-17-10-15-18(19(21)24-17)23-16(11-22-15)14-9-5-7-12-6-3-4-8-13(12)14/h3-10,22H,2,11H2,1H3,(H3,21,24,25,26) |
Clave InChI |
RLVGQJXBQBYMBI-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)NC1=NC(=C2C(=C1)NCC(=N2)C3=CC=CC4=CC=CC=C43)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Ethyl 2-[bis(2-chloroethyl)amino]-2-oxo-1,3,2lambda5-oxazaphospholidine-4-carboxylate](/img/structure/B12810747.png)
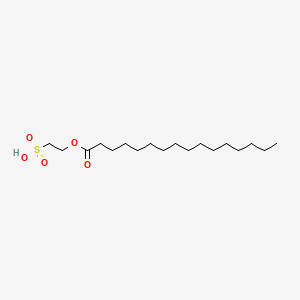


![3,12-Diazabicyclo[12.3.1]octadeca-1(18),14,16-triene-2,13-dione](/img/structure/B12810757.png)

